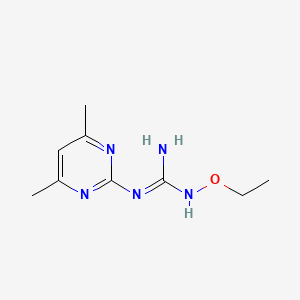
Guanidine, 1-(4,6-dimethylpyrimidine-2-yl)-3-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an ethoxyguanidine moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with ethoxycarbonyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvent; room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; room temperature to reflux.
Substitution: Halogens, nucleophiles; organic solvent; room temperature to reflux.
Major Products
The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of DNA polymerase, thereby preventing DNA replication and cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
- (E)-(4,6-dimethylpyrimidin-2-yl)oxyamine
- 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidenehydrazine
- 2-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione
Uniqueness
(E)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’'-ETHOXYGUANIDINE is unique due to its specific substitution pattern and the presence of the ethoxyguanidine moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
Molecular Formula |
C9H15N5O |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-ethoxyguanidine |
InChI |
InChI=1S/C9H15N5O/c1-4-15-14-8(10)13-9-11-6(2)5-7(3)12-9/h5H,4H2,1-3H3,(H3,10,11,12,13,14) |
InChI Key |
ODZBOLRHSBIJGF-UHFFFAOYSA-N |
Isomeric SMILES |
CCON/C(=N/C1=NC(=CC(=N1)C)C)/N |
Canonical SMILES |
CCONC(=NC1=NC(=CC(=N1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(4-ethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11509898.png)

![Ethyl 3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11509923.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B11509928.png)

![N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide](/img/structure/B11509946.png)
![1-[2-(furan-2-yl)-4-oxoazetidin-1-yl]-N-(4-methylphenyl)cyclohexane-1-carboxamide](/img/structure/B11509949.png)
![4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,2-diol](/img/structure/B11509954.png)

![N-[4-(2,4-Dichlorobenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B11509965.png)
![1-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-fluorophenyl)urea](/img/structure/B11509967.png)
![2-{4-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11509968.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11509979.png)
![4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11509987.png)
